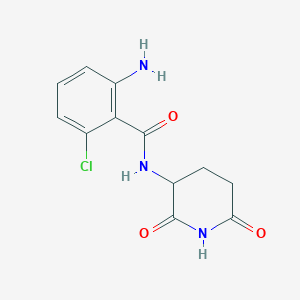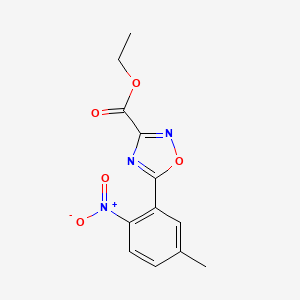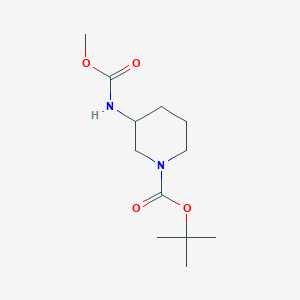
Pent-2-en-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a hydrochloride salt of pent-2-en-1-amine, characterized by its powder form and a melting point of 134-135°C . This compound is utilized in various scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pent-2-en-1-aminehydrochloride typically involves the reaction of pent-2-en-1-amine with hydrochloric acid. The process can be summarized as follows:
Starting Material: Pent-2-en-1-amine.
Reagent: Hydrochloric acid (HCl).
Reaction: The amine reacts with hydrochloric acid to form the hydrochloride salt.
Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving:
Purification: Crystallization or recrystallization to obtain high-purity product.
Quality Control: Analytical techniques such as NMR, HPLC, and LC-MS to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Pent-2-en-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it to saturated amines.
Substitution: Nucleophilic substitution reactions where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of amine oxides.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
Pent-2-en-1-aminehydrochloride is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and intermediates
Mecanismo De Acción
The mechanism of action of pent-2-en-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Pent-2-en-1-amine: The parent amine without the hydrochloride salt.
Hex-2-en-1-amine: A similar compound with an additional carbon atom.
But-2-en-1-amine: A similar compound with one less carbon atom.
Uniqueness
Pent-2-en-1-aminehydrochloride is unique due to its specific reactivity and stability as a hydrochloride salt. This makes it particularly useful in applications where a stable, crystalline form is required .
Propiedades
Fórmula molecular |
C5H12ClN |
|---|---|
Peso molecular |
121.61 g/mol |
Nombre IUPAC |
(E)-pent-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11N.ClH/c1-2-3-4-5-6;/h3-4H,2,5-6H2,1H3;1H/b4-3+; |
Clave InChI |
ODZXZXQJYLANMV-BJILWQEISA-N |
SMILES isomérico |
CC/C=C/CN.Cl |
SMILES canónico |
CCC=CCN.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














